[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the field of organic chemistry .
Preparation Methods
The synthesis of [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves several steps. The key synthetic route includes the reaction of 2-(diphenylphosphino)phenyl with 2-naphthalenylmethylamine under specific conditions to form the desired product. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The compound is sensitive to air, heat, and moisture, and should be stored in a cold environment .
Chemical Reactions Analysis
[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydride, solvents like THF, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis .
Comparison with Similar Compounds
[S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide can be compared with other chiral phosphine ligands such as:
BINAP: ®-(+)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthalene, which is also used in asymmetric synthesis.
Taniaphos: (RP)-1-[®-α-(Dimethylamino)-2-(diphenylphosphino)benzyl]-2-diphenylphosphinoferrocene, another chiral ligand used in enantioselective transformations.
The uniqueness of [S®]-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide lies in its specific structure, which provides distinct steric and electronic properties that can enhance the selectivity and efficiency of certain reactions .
Properties
Molecular Formula |
C34H34NOPS |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h5-25,33H,1-4H3/t33-,38-/m1/s1 |
InChI Key |
XBSXYNDYLLPLCL-VRLMBGIESA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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